molecular formula C11H13ClN4O B8806009 4-(2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine

4-(2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine

Cat. No. B8806009
M. Wt: 252.70 g/mol
InChI Key: VOTNNNUPDZAGGY-UHFFFAOYSA-N
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Patent
US08883799B2

Procedure details

A mixture of 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.25 g, 6.19 mmol), morpholine (1.08 mL, 12.37 mmol), and N,N-diisopropylethylamine (2.37 mL, 13.61 mmol) in N,N-dimethylformamide (36 mL) was stirred at RT under N2 for 15 h. The reaction mixture was diluted with 1:1 diethyl ether/ethyl acetate, and the organic layer was washed with 1:1 water/brine (3×) and brine (1×), dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography to give 1.47 g (94.0%) of 4-(2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine as a white solid. MS(ESI) m/z: 253.1/255.1 [M+1]−.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
diethyl ether ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4](Cl)[C:5]2[N:10]([CH3:11])[CH:9]=[CH:8][C:6]=2[N:7]=1.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.C(N(CC)C(C)C)(C)C>CN(C)C=O.C(OCC)C.C(OCC)(=O)C>[Cl:1][C:2]1[N:3]=[C:4]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[C:5]2[N:10]([CH3:11])[CH:9]=[CH:8][C:6]=2[N:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C=CN2C)Cl
Name
Quantity
1.08 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
2.37 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
36 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
diethyl ether ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT under N2 for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed with 1:1 water/brine (3×) and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)C=CN2C)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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